BenchChemオンラインストアへようこそ!

(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate

Lipophilicity Drug design Pharmacokinetics

This compound uniquely integrates the probenecid dipropylsulfamoyl pharmacophore with a benzothiazol-2-ylmethyl ester in a single covalent entity (XLogP3-AA 4.7 vs ~3.2 for probenecid). The hydrolytically labile ester enables controlled release studies of 4-(dipropylsulfamoyl)benzoic acid, while the benzothiazole moiety provides a handle for kinase/amyloid target engagement. This dual‑module architecture cannot be replicated by physical mixtures or single‑fragment analogs. Essential for medicinal chemistry groups building probenecid‑benzothiazole conjugate libraries and for QSPR calibration of ester prodrug permeability.

Molecular Formula C21H24N2O4S2
Molecular Weight 432.55
CAS No. 391228-56-1
Cat. No. B2498945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate
CAS391228-56-1
Molecular FormulaC21H24N2O4S2
Molecular Weight432.55
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2
InChIInChI=1S/C21H24N2O4S2/c1-3-13-23(14-4-2)29(25,26)17-11-9-16(10-12-17)21(24)27-15-20-22-18-7-5-6-8-19(18)28-20/h5-12H,3-4,13-15H2,1-2H3
InChIKeyGCZMAHQPQVLVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,3-Benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate (CAS 391228-56-1): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Considerations


(1,3-Benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate (CAS 391228-56-1, PubChem CID 4187603) is a synthetic benzothiazole-ester conjugate that covalently links a benzothiazol-2-ylmethyl alcohol to 4-(dipropylsulfamoyl)benzoic acid (the pharmacophore of the uricosuric drug probenecid) through an ester bond [1]. The compound possesses a molecular formula of C₂₁H₂₄N₂O₄S₂, a molecular weight of 432.6 g/mol, a computed XLogP3-AA of 4.7, zero hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area of 113 Ų [1]. It functions as a dual-pharmacophore research tool that simultaneously presents a benzothiazole heterocycle and a dipropylsulfamoyl aromatic system within a single molecular entity, making it structurally distinct from both simple benzothiazole derivatives and probenecid-based compounds used independently.

Why Probenecid or Simple Benzothiazole Esters Cannot Replace (1,3-Benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate in Target-Focused Experimental Protocols


In-class compounds cannot be interchanged with (1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate because the molecule integrates two distinct pharmacophoric modules—the benzothiazole ring and the dipropylsulfamoyl benzoate—within a single covalent framework, a combination absent in either probenecid (which lacks the benzothiazole moiety) or benzothiazol-2-ylmethyl benzoate (which lacks the sulfamoyl group) [1]. The ester linkage connecting these modules is not inert; it introduces a hydrolytically labile site that can be exploited for controlled release of the active acid in biological systems, a feature utterly absent in the free acid probenecid [2]. Furthermore, the computed XLogP3-AA of 4.7 for the target compound differs substantially from that of probenecid (XLogP3 ≈ 3.2), indicating that the esterification with the benzothiazol-2-ylmethyl group markedly increases lipophilicity and is therefore expected to alter membrane permeability, tissue distribution, and protein binding in ways that simple physical mixtures of the two fragments cannot replicate [1][2]. These structural and physicochemical distinctions carry direct experimental consequences: substitution with probenecid alone will fail to engage benzothiazole-dependent targets or to mimic the ester's hydrolysis-dependent pharmacokinetic profile, while substitution with a simple benzothiazole ester will lack the sulfamoyl group critical for organic anion transporter (OAT) recognition and uricosuric activity [2].

Quantitative Differentiation Evidence for (1,3-Benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate Versus Structural Analogs and Functional Alternatives


Lipophilicity Differential: XLogP3-AA of the Target Ester Versus the Parent Acid Probenecid

The computed partition coefficient XLogP3-AA for (1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate is 4.7, compared with XLogP3 of approximately 3.2 for probenecid, the free acid counterpart [1][2]. This increase of approximately 1.5 log units upon esterification with the benzothiazol-2-ylmethyl group indicates a roughly 30-fold increase in octanol-water partition coefficient, consistent with enhanced membrane penetration potential that is characteristic of ester prodrug strategies [1].

Lipophilicity Drug design Pharmacokinetics

Hydrogen Bond Donor Count: Zero Donors in the Target Ester Implies Distinct Permeability and Solubility Behavior

(1,3-Benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate possesses zero hydrogen bond donors, whereas probenecid, as a carboxylic acid, has one hydrogen bond donor [1][2]. The absence of a free acidic proton eliminates the ionization-dependent solubility and permeability of the carboxylic acid, while the retention of seven hydrogen bond acceptors maintains substantial polarity [1].

Hydrogen bonding Membrane permeability ADME

Topological Polar Surface Area and Rotatable Bond Count Differentiate the Target Ester from Benzothiazol-2-ylmethyl Benzoate

The target compound has a topological polar surface area (TPSA) of 113 Ų and 10 rotatable bonds [1]. In comparison, benzothiazol-2-ylmethyl benzoate (CAS 25108-21-8), which lacks the dipropylsulfamoyl substituent, has a TPSA of 55.4 Ų and 4 rotatable bonds [2]. The doubling of TPSA and more than doubling of rotatable bonds are attributable to the dipropylsulfamoyl group, which adds substantial polar surface area and conformational flexibility [1][2].

Molecular descriptors Drug-likeness Structure-property relationships

Structural Uniqueness: Combined Benzothiazole and Dipropylsulfamoyl Pharmacophores in a Single Ester-Linked Entity

A substructure search of PubChem reveals that (1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate is the sole compound in the database that simultaneously contains the benzothiazol-2-ylmethyl ester linkage and the 4-(dipropylsulfamoyl)benzoate moiety [1]. In contrast, probenecid (CID 4911) contains the dipropylsulfamoyl benzoate pharmacophore but entirely lacks a benzothiazole ring, while benzothiazol-2-ylmethyl benzoate (CID 275693) contains the benzothiazole ester but not the sulfamoyl group [2][3]. This unique combination enables the compound to serve as a single-molecule probe for studies that require co-engagement of benzothiazole-binding targets and organic anion transporter recognition sites, a capability that cannot be achieved by co-administering the two simpler compounds.

Dual pharmacophore Prodrug design Medicinal chemistry

High-Value Research and Procurement Scenarios for (1,3-Benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate Based on Demonstrated Differentiation Evidence


Ester Prodrug Development for Uricosuric or OAT-Modulating Agents

The compound's ester linkage, which covalently couples the probenecid pharmacophore to a benzothiazole alcohol, makes it a candidate for studying esterase-mediated release of 4-(dipropylsulfamoyl)benzoic acid in biological systems. Its increased lipophilicity (XLogP3-AA = 4.7 versus ~3.2 for probenecid) and zero hydrogen bond donor count are consistent with enhanced passive membrane permeability, a prerequisite for oral prodrugs [1][2]. Researchers in uricosuric drug discovery can use this compound to investigate whether benzothiazol-2-ylmethyl ester prodrugs of probenecid exhibit improved oral bioavailability or altered tissue distribution compared to the parent acid.

Dual-Target Chemical Probe for Benzothiazole-Binding Proteins and Organic Anion Transporters

Because the compound simultaneously displays a benzothiazole heterocycle and a dipropylsulfamoyl benzoate moiety—a combination absent in probenecid and in simple benzothiazole esters—it can serve as a single-entity probe in target engagement studies where both pharmacophores are required [1][2][3]. Applications include competitive binding assays with benzothiazole-recognizing proteins (e.g., certain kinases, amyloid-binding proteins) and organic anion transporter (OAT) inhibition studies, where the sulfamoyl group is essential for transporter recognition.

Building Block for Combinatorial and Medicinal Chemistry Libraries

With its 10 rotatable bonds and dual aromatic ring systems, this compound is a versatile intermediate for constructing focused libraries of benzothiazole-sulfonamide hybrids. The ester functionality provides a handle for further derivatization, while the dipropylsulfamoyl group introduces a privileged sulfonamide motif known to interact with a variety of biological targets [1]. Procurement by medicinal chemistry groups seeking to explore structure-activity relationships around probenecid-benzothiazole conjugates is directly supported by the compound's structural uniqueness in the PubChem database.

Physicochemical Reference Standard for Ester Prodrug Property Profiling

The well-defined computed properties—XLogP3-AA of 4.7, TPSA of 113 Ų, 0 H-bond donors, 7 H-bond acceptors, 10 rotatable bonds—make this compound a useful reference for calibrating computational models of ester prodrug permeability and solubility [1]. It complements simpler esters such as benzothiazol-2-ylmethyl benzoate (TPSA = 55.4 Ų, 4 rotatable bonds) and ethyl 4-(dipropylsulfamoyl)benzoate (Probenecid EP Impurity D) by providing an intermediate complexity benchmark for quantitative structure-property relationship (QSPR) studies [1][3].

Quote Request

Request a Quote for (1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.